molecular formula C8H14O3 B051419 Isobutyric anhydride CAS No. 97-72-3

Isobutyric anhydride

Cat. No. B051419
CAS RN: 97-72-3
M. Wt: 158.19 g/mol
InChI Key: LSACYLWPPQLVSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isobutyric anhydride can be synthesized through several methods, including the dehydration of isobutyric acid. This process can be catalyzed by acid catalysts to promote the removal of water, leading to the formation of the anhydride. The oxidative dehydrogenation of isobutyric acid using vanadium-containing polyoxometalate catalysts at elevated temperatures has been studied, showing the transformation of isobutyric acid to its corresponding anhydride under specific conditions (Marchal-Roch et al., 1996).

Molecular Structure Analysis

The molecular structure of isobutyric anhydride derivatives, such as [α-(Phthalimido)isobutyric] anhydride, has been characterized through X-ray crystallography. These analyses reveal nonplanar configurations and specific conformational types, highlighting the structural diversity within the anhydride family and offering insights into their reactivity and interaction patterns (Valle et al., 1986).

Chemical Reactions and Properties

Isobutyric anhydride participates in a variety of chemical reactions, serving as an acylating agent for the formation of esters and amides. Its reactivity with alcohols and amines has been extensively studied, demonstrating its utility in creating complex organic molecules. Additionally, its behavior in hydrolysis reactions, where it reacts with water to revert back to isobutyric acid, underscores the reversible nature of anhydride formation and breakdown, providing a mechanism for the controlled release of carboxylic acids (Ramaswamy et al., 2010).

Scientific Research Applications

  • Hydrolysis and Phase Equilibrium Modeling : Ramaswamy, Bailey, and Barnicki (2010) studied the hydrolysis of isobutyric anhydride, focusing on the mass transfer issues due to the partial miscibility of reactants. They developed models to describe phase equilibrium behavior and kinetics, exploring the use of external acid catalysts or autocatalysis for reaction rate enhancement in two-phase regions. This study is relevant for hazard identification in chemical processes involving isobutyric anhydride (Ramaswamy, Bailey, & Barnicki, 2010).

  • Kinetic Resolution of Allylic Alcohols : Vedejs and Mackay (2001) explored the kinetic resolution of racemic allylic alcohols using isobutyric anhydride activated by a chiral phosphine catalyst. They found that trisubstituted allylic alcohols showed high enantioselectivity, demonstrating the application of isobutyric anhydride in enantioselective synthesis (Vedejs & Mackay, 2001).

  • Activated Amino Acids Structures : Valle, Toniolo, and Jung (1986) studied the structures of activated amino acids using derivatives of isobutyric anhydride. They analyzed different derivatives' crystal structures, offering insights into the chemical properties and applications of isobutyric anhydride in organic chemistry and molecular biology (Valle, Toniolo, & Jung, 1986).

  • Synthesis of Eugenol Esters as Antifungal Agents : Giovannini et al. (2019) reported on the continuous-flow enzymatic production of eugenol esters using isobutyric anhydride. They optimized the process variables and tested the ester products for antifungal properties, demonstrating the application of isobutyric anhydride in the synthesis of biologically active compounds (Giovannini et al., 2019).

  • Oxidative Dehydrogenation of Isobutyric Acid : Kamada, Kominami, and Kera (1996) investigated the oxidative dehydrogenation of isobutyric acid using a heteropolymolybdophosphoric acid catalyst. This study contributes to understanding the catalytic processes involving isobutyric acid and its derivatives (Kamada, Kominami, & Kera, 1996).

Safety And Hazards

Isobutyric anhydride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, and serious eye damage/eye irritation . Contact with the substance may cause severe burns to skin and eyes . Fire will produce irritating, corrosive and/or toxic gases . Vapors may cause dizziness or suffocation . Runoff from fire control or dilution water may cause pollution .

Future Directions

Isobutyric Anhydride is used as a raw material for esters such as sucrose acetate isobutyrate, dyes, and agrochemicals . It may be used as an acylating agent in the production of dyes, agrochemicals, and other chemicals . It also may be used in the production of cellulose iso-butyrate and cellulose acetate iso-butyrate . The market for Isobutyric Anhydride is expected to grow in the future .

properties

IUPAC Name

2-methylpropanoyl 2-methylpropanoate
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InChI

InChI=1S/C8H14O3/c1-5(2)7(9)11-8(10)6(3)4/h5-6H,1-4H3
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InChI Key

LSACYLWPPQLVSM-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C(=O)OC(=O)C(C)C
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Molecular Formula

C8H14O3
Record name ISOBUTYRIC ANHYDRIDE
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DSSTOX Substance ID

DTXSID7026609
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Molecular Weight

158.19 g/mol
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Physical Description

Isobutyric anhydride appears as a colorless liquid. Burns skin and eyes. Vapors are heavier than air., Liquid, Colorless liquid; [CHEMINFO]
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Record name Propanoic acid, 2-methyl-, 1,1'-anhydride
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Boiling Point

181.5 °C @ 734 MM HG
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Flash Point

139 °F (NFPA, 2010), 59.4 °C, 139 °F
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Solubility

SOL IN ALL PROP IN ETHER
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Density

0.9535 @ 20 °C/4 °C
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Vapor Pressure

0.5 [mmHg]
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Product Name

Isobutyric anhydride

Color/Form

LIQUID

CAS RN

97-72-3
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Record name 2-Methylpropanoic anhydride
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Melting Point

-53.5 °C
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Synthesis routes and methods I

Procedure details

Following this procedure 50 milliliters of the catalyst from Example 1 is tested in continuous operation for four days. Formaldehyde conversion to pivalolactone averages 68 percent with 14 percent going to isobutyroxypivalic anhydride, the product derived from the secondary reaction between pivalolactone, isobutyric acid and isobutyric anhydride. Isobutyric anhydride yield averages 66 percent to pivalolactone and 20 percent to isobutyroxypivalic anhydride. This catalyst is then regenerated by burning clean in air and steam at 550°C. and put back into service. For a similar four day period formaldehyde conversion to pivalolactone averages 74 percent with 8 percent going to isobutyroxypivalic anhydride. Isobutyric anhydride yield averages 76 percent to pivalolactone and 12 percent to isobutyroxypivalic anhydride. Another similar regeneration cycle is carried out and essentially the same results are obtained.
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Synthesis routes and methods II

Procedure details

This example shows the lower yields and conversions obtained by the usually prepared tantalum oxide on silica gel catalyst. The catalyst is prepared by the same procedure described in Example 1 except that after treatment in air at 550° C. for 1.5 hours the reactor is cooled and put into service. This material is not steam treated at high temperatures. The catalyst is tested as described in Example 2 in continuous operation for two days. For this period formaldehyde conversion to pivalolactone averages 28 percent with 26 percent going to isobutyroxypivalic anhydride. Isobutyric anhydride yield for the same two days averages 30 percent to pivalolactone and 41 percent to isobutyoxypivalic anhydride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,690
Citations
Y Liu, S Jiang, Q Shi, Y Cheng, L Wang… - Industrial & Engineering …, 2020 - ACS Publications
… In this work, the pyrolysis experiments of isobutyric anhydride (IBAN) and isobutyric acid (IBA) were carried out to investigate the pyrolysis kinetics. Results showed that the pyrolysis …
Number of citations: 4 pubs.acs.org
PJ Lillford, DPN Satchell - Journal of the Chemical Society B: Physical …, 1967 - pubs.rsc.org
… Acylation of anilines by isobutyric anhydride in ether is catalysed by the isobutyric acid produced. The acid-catalysed path is first-order in anhydride, aniline, and catalyst. The …
Number of citations: 23 pubs.rsc.org
WH Perkin - Journal of the Chemical Society, Transactions, 1879 - pubs.rsc.org
… direction, using isobutyric anhydride in place of the normal compound. These experiments led to the following results. A mixture of cuminic aldehyde, isobutyric anhydride and sodium …
Number of citations: 3 pubs.rsc.org
RC Ramaswamy, M Bailey… - Industrial & engineering …, 2010 - ACS Publications
… The concentrations of isobutyric acid and isobutyric anhydride were … The reagents, isobutyric anhydride and isobutyric acid, … In this section, the kinetic behavior of isobutyric anhydride …
Number of citations: 3 pubs.acs.org
G Valle, C Toniolo, G Jung - Liebigs Annalen der Chemie, 1986 - Wiley Online Library
[α‐(Phthalimido)isobutyric] anhydride [(Pht‐Aib) 2 O, 1] crystallizes in the space group P2 1 /n with a = 10.293(4), b = 26.511(6), c = 9.192(4) Å, β = 113.9(3), and Z = 4 (R value for 1246 …
A Matsumoto, H Funamoto, M Oiwa… - … Science: Part A …, 1987 - Taylor & Francis
… Moreover, the ceiling temperature of methacrylic isobutyric anhydride (MIBA) as the monoene counterpart of MA is expected to be much lower than that of methacrylates from our …
Number of citations: 1 www.tandfonline.com
SF Pedersen, JC Dewan, RR Eckman… - Journal of the …, 1987 - ACS Publications
… anhydride than benzoic isobutyric anhydride when PNO was … benzoic isobutyric anhydride than a stoichiometric amount of … but little or no benzoic isobutyric anhydride. Surprisingly, …
Number of citations: 87 pubs.acs.org
T Kawabata, W Muramatsu, T Nishio… - Journal of the …, 2007 - ACS Publications
… % of catalyst and 1.1 mol equiv of isobutyric anhydride in the presence of 1.5 mol equiv of collidine in toluene at 20 C (Table 1). Isobutyric anhydride was chosen as an acylating agent …
Number of citations: 246 pubs.acs.org
J Klisáková, L Červený, J Čejka - Applied Catalysis A: General, 2004 - Elsevier
… chloride or isobutyric anhydride were obtained over … isobutyric anhydride compared to isobutyryl chloride was found. However, only one possible acylating group of isobutyric anhydride …
Number of citations: 47 www.sciencedirect.com
D Prochazkova, L Kurfiřtová, J Pavlatova - Catalysis today, 2012 - Elsevier
… , while for isobutyric anhydride is 19. Conversion of isobutyric anhydride decreased with increasing isobutyric anhydride concentration and increased with increasing amount of catalyst. …
Number of citations: 14 www.sciencedirect.com

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